molecular formula C9H11N3O B1448914 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1862877-05-1

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1448914
M. Wt: 177.2 g/mol
InChI Key: YGUBTCIYGDMDSC-UHFFFAOYSA-N
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Description

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (FPA) is an organic compound belonging to the class of amines. It is a derivative of furan, pyrazole and ethanamine, and is used as a building block in organic synthesis. FPA is a versatile compound that has many applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, peptides, and other biologically active compounds. FPA has been shown to possess a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

  • Antitubercular Agents : A study by Bhoot, D., Khunt, R., & Parekh, H. (2011) synthesized a series of compounds related to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine and evaluated their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's potential in developing antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

  • Synthesis of N-Alkylated Derivatives : El-Essawy, F., & Rady, S. M. (2011) conducted research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which is structurally similar to the compound . Their work contributes to the understanding of how such compounds can be diversified (El-Essawy & Rady, 2011).

  • Heterocyclic Compound Synthesis : Gein, V. L., & Mar'yasov, M. (2015) explored the reactions of methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine, leading to the synthesis of various heterocyclic compounds. This study demonstrates the versatility of furan-2-yl compounds in synthesizing heterocyclic structures (Gein & Mar'yasov, 2015).

  • Catalytic Synthesis and Polymerization : Obuah, C., Omondi, B., Nozaki, K., & Darkwa, J. (2014) researched the catalytic synthesis and polymerization of ethylene using pyrazolylamine ligands, including compounds similar to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine. Their work contributes to the understanding of the role of such compounds in catalysis and polymerization processes (Obuah et al., 2014).

  • Antimicrobial Activity : Sultan, M. I., Abdula, A., Faeq, R., & Radi, M. (2021) investigated a novel series of pyrazoline derivatives incorporating 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine for their antimicrobial activity against various bacterial strains. This highlights the compound's potential in antimicrobial applications (Sultan et al., 2021).

properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUBTCIYGDMDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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